

biological activity of 3-*iodo*-7-*nitro*-1*H*-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-iodo-7-nitro-1H-indazole*

Cat. No.: B1314958

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **3-*iodo*-7-*nitro*-1*H*-Indazole**: From Direct Cytotoxicity to a Scaffold for Drug Discovery

Introduction

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents that have successfully transitioned into clinical practice.^{[1][2][3]} Indazole-based drugs such as axitinib and pazopanib are established treatments in oncology, underscoring the scaffold's utility in developing potent and selective modulators of biological targets.^{[1][3]} Within this important class of compounds, **3-*iodo*-7-*nitro*-1*H*-indazole** presents a compelling case study. It is a molecule with a dual identity: it possesses intrinsic, direct biological activity and also serves as a highly versatile synthetic intermediate for the generation of more complex, biologically active molecules.

This technical guide provides a comprehensive analysis of **3-*iodo*-7-*nitro*-1*H*-indazole** for researchers, scientists, and drug development professionals. We will delve into its documented anti-leukemic properties, explore its strategic application as a foundational building block in medicinal chemistry, and place its activity within the broader pharmacological context of its key functional groups. The narrative will move from its direct effects to its potential as a precursor, providing both mechanistic insights and actionable experimental protocols.

Part 1: Direct Biological Activity of 3-*iodo*-7-*nitro*-1*H*-Indazole

While many substituted indazoles are valued primarily as intermediates, **3-iodo-7-nitro-1H-indazole** has been identified as having direct and potent anticancer properties. This intrinsic activity distinguishes it as a lead compound worthy of investigation in its own right.

Anti-Leukemic Properties

Published data indicates that **3-iodo-7-nitro-1H-indazole** is an effective inhibitor of murine leukemia and has demonstrated efficacy against human leukemia cells in *in vitro* studies. Specifically, it has been shown to inhibit the growth of L1210 murine leukemia cells.

1.1.1 Mechanism of Action

The primary mechanism underlying its anti-leukemic effect is the inhibition of DNA synthesis and subsequent disruption of cell cycle progression. By interfering with these fundamental processes of cell proliferation, the compound effectively halts the rapid division characteristic of cancer cells. This mode of action is common among cytotoxic agents, but the specific molecular targets within these pathways for **3-iodo-7-nitro-1H-indazole** remain to be fully elucidated.

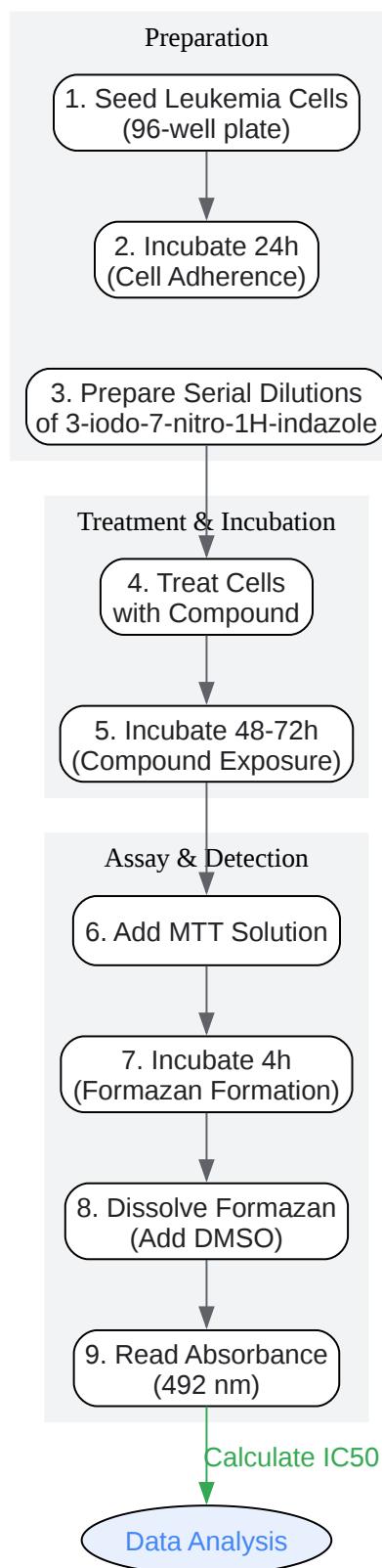
Quantitative Data Summary

The following table summarizes the reported biological activity of **3-iodo-7-nitro-1H-indazole**. It is important to note that while its efficacy is documented, specific IC_{50} values against a broad panel of cell lines are not yet widely available in the public domain, representing a key area for future research.

Compound	Biological Activity	Target Cell Line(s)	Proposed Mechanism	Reference
3-Iodo-7-Nitro-1H-Indazole	Anti-leukemic	L1210 (murine leukemia), Human leukemia cells	Inhibition of DNA synthesis and cell cycle progression	

Experimental Protocol: *In Vitro* Antiproliferative MTT Assay

To quantitatively assess the cytotoxic activity of **3-iodo-7-nitro-1H-indazole**, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.


Causality Behind Experimental Choices:

- Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
- Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.
- Controls: A vehicle control (e.g., DMSO without the compound) is essential to account for any solvent effects, while a positive control (a known cytotoxic drug) validates the assay's performance.

Step-by-Step Methodology:[4][5][6]

- Cell Seeding: Plate leukemia cells (e.g., K562, L1210) in a 96-well microplate at a density of 5×10^4 cells/mL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell recovery and adherence (if applicable).
- Compound Treatment: Prepare a serial dilution of **3-iodo-7-nitro-1H-indazole** in the appropriate cell culture medium. Treat the cells with this range of concentrations and incubate for an additional 48 to 72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 492 nm using a microplate reader.

- Analysis: Calculate the IC_{50} value—the concentration of the compound that inhibits cell growth by 50%—by plotting the percentage of cell viability against the compound concentration.

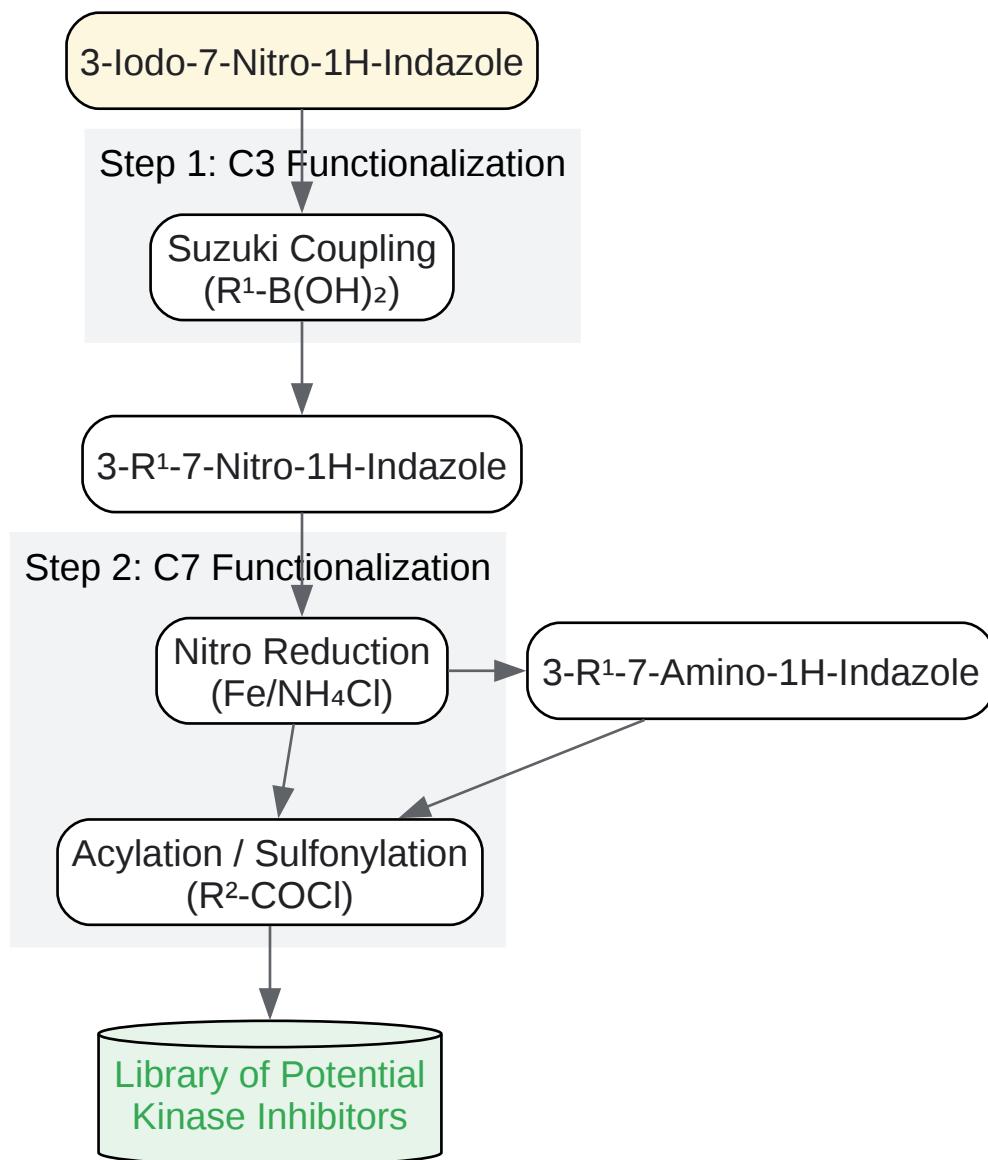
[Click to download full resolution via product page](#)

Workflow for the MTT Cell Viability Assay.

Part 2: A Versatile Intermediate for Drug Discovery

Beyond its intrinsic activity, the true power of **3-iodo-7-nitro-1H-indazole** lies in its chemical architecture, which makes it an ideal starting point for the synthesis of diverse compound libraries.

Key Reactive Sites for Functionalization


The molecule possesses two orthogonal reactive "handles" that can be addressed with high chemical selectivity:

- The C3-Iodo Group: This is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.^{[7][8][9]} This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR).
- The C7-Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂).^{[7][10]} This amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing a means to modulate physicochemical properties like solubility or to introduce new hydrogen bond donors/acceptors for target engagement.

Key reactive sites on **3-iodo-7-nitro-1H-indazole**.

Application in Kinase Inhibitor Synthesis

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors.^{[10][11]} **3-Iodo-7-nitro-1H-indazole** serves as an excellent precursor for novel kinase inhibitor candidates. A typical drug discovery workflow would involve using the C3-iodo position to introduce moieties that occupy the ATP-binding site, while derivatization of the C7-amino group (post-reduction) can be used to engage with the solvent-exposed region, often improving selectivity and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Generalized workflow for synthesizing kinase inhibitors.

Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds. The following is a representative protocol for coupling an arylboronic acid to the C3 position.

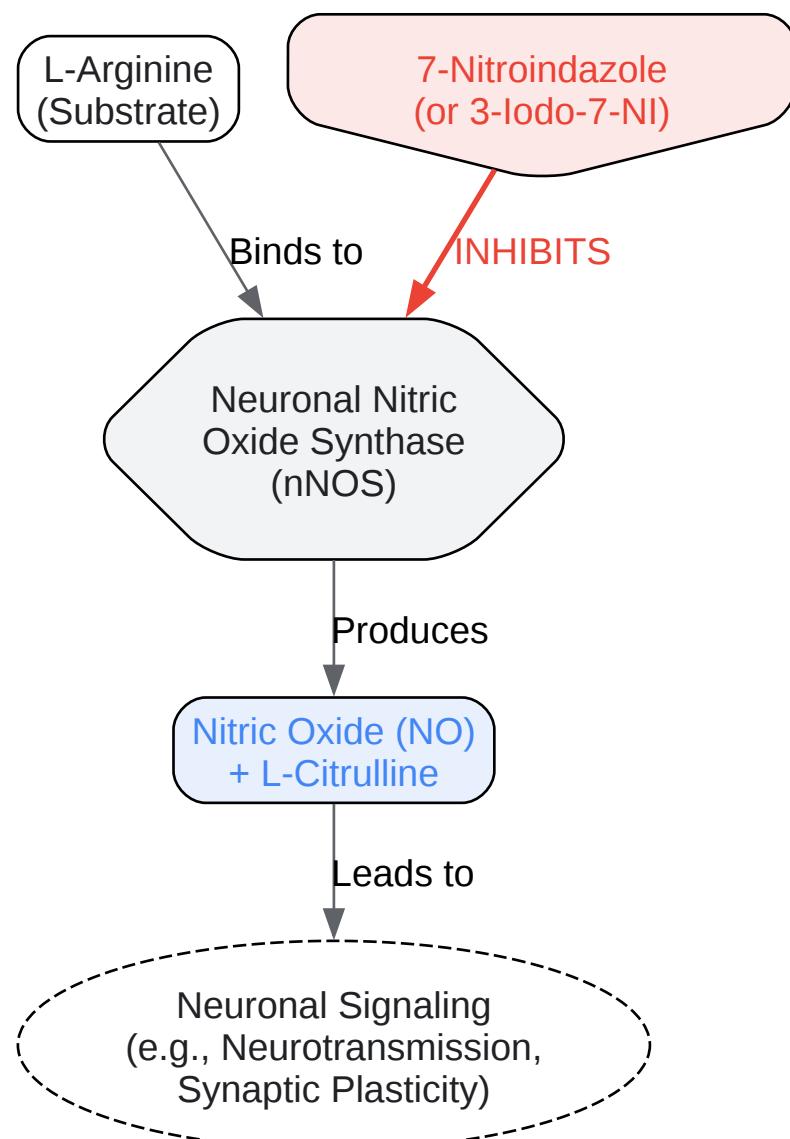
Causality Behind Experimental Choices:

- Catalyst: A palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$) is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

- Ligand: A phosphine ligand (e.g., dppf) stabilizes the palladium center and modulates its reactivity.
- Base: A base (e.g., Na_2CO_3) is required for the transmetalation step, activating the boronic acid.
- Solvent: A mixture of an organic solvent and water (e.g., DME/ H_2O) is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:[12]

- Reaction Setup: In a reaction vessel, combine **3-iodo-7-nitro-1H-indazole** (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ (0.05 equiv.), and a base like Na_2CO_3 (2-3 equiv.).
- Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water.
- Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Heating: Heat the reaction mixture at a specified temperature (e.g., 120°C), often using microwave irradiation to accelerate the reaction, for the required time (e.g., 1 hour).
- Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-aryl-7-nitro-1H-indazole.


Part 3: Broader Pharmacological Context

The biological activity of **3-iodo-7-nitro-1H-indazole** can be further understood by examining the well-characterized pharmacology of its core components, particularly the 7-nitroindazole moiety.

The 7-Nitro Group and Nitric Oxide Synthase (NOS) Inhibition

The parent compound, 7-nitroindazole (7-NI), is a well-known, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[\[13\]](#)[\[14\]](#)

- Mechanism: 7-NI acts as a competitive inhibitor at the active site of the nNOS enzyme, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[\[7\]](#) This action blocks the synthesis of nitric oxide (NO), a critical neurotransmitter and signaling molecule in the nervous system.[\[7\]](#)[\[13\]](#)
- Therapeutic Implications: Inhibition of nNOS by 7-NI has been shown in preclinical models to produce significant neuroprotective and analgesic (pain-relieving) effects.[\[7\]](#)[\[13\]](#)[\[15\]](#)
- Relevance: While **3-iodo-7-nitro-1H-indazole** has not been explicitly profiled for NOS inhibition in the available literature, its structural similarity to 7-NI makes this a highly plausible and compelling area for future investigation. The iodine atom at the C3 position could potentially modulate its potency and selectivity for nNOS versus other NOS isoforms (e.g., eNOS, iNOS).

[Click to download full resolution via product page](#)

Inhibition of neuronal nitric oxide synthase by 7-nitroindazoles.

The Nitro Group and Reductive Activation

A separate, well-established mechanism for nitroaromatic compounds involves their reductive activation into cytotoxic species.^{[7][16]}

- Mechanism: In anaerobic environments, such as those found in certain bacteria and protozoan parasites, nitroreductase enzymes can reduce the nitro group.^[7] This process generates a highly reactive nitro radical anion and other intermediates that cause cellular

damage, primarily by covalently modifying and breaking DNA strands, leading to cell death.

[7]

- Therapeutic Implications: This mechanism is the basis for the antiparasitic activity of many nitroaromatic drugs. Substituted nitroindazoles have shown particular efficacy against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[7][17]
- Relevance: This provides another potential, albeit unconfirmed, therapeutic application for **3-iodo-7-nitro-1H-indazole** as an antimicrobial or antiparasitic agent, contingent on its ability to be activated by pathogen-specific nitroreductases.

Conclusion and Future Directions

3-Iodo-7-nitro-1H-indazole is a molecule of significant interest to the drug discovery community. It possesses documented anti-leukemic activity through the inhibition of DNA synthesis and cell cycle progression. Concurrently, its structure, featuring orthogonal iodo and nitro functionalities, makes it an exceptionally valuable building block for the synthesis of compound libraries targeting a wide range of diseases, most notably as kinase inhibitors.

The strong precedent set by its parent structure, 7-nitroindazole, suggests a high probability of activity as a neuronal nitric oxide synthase inhibitor, opening avenues for research in neuroprotection and analgesia. To fully realize the therapeutic potential of this compound, the following future work is recommended:

- Quantitative Biological Profiling: Determine IC₅₀ values against a comprehensive panel of cancer cell lines to establish its potency and selectivity.
- Mechanistic Elucidation: Investigate the precise molecular targets responsible for its anti-leukemic effects.
- NOS Inhibition Assays: Screen for inhibitory activity against all three nitric oxide synthase isoforms (nNOS, eNOS, iNOS) to confirm its potential in neuroscience and assess its selectivity.
- Antimicrobial/Antiparasitic Screening: Evaluate its efficacy against relevant anaerobic pathogens, such as *Trypanosoma cruzi*, to explore its potential via reductive activation.

- Medicinal Chemistry Campaigns: Synthesize focused libraries of derivatives via cross-coupling and nitro-group functionalization to build a robust structure-activity relationship (SAR) profile for its various biological activities.

By pursuing these research avenues, the scientific community can unlock the full potential of **3-iodo-7-nitro-1H-indazole**, both as a direct therapeutic agent and as a foundational scaffold for the next generation of medicines.

References

- Anderson, R. F., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. *Journal of Medicinal Chemistry*.
- Calianno, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H - Indazoles. *Synlett*.
- Almstead, N. G., et al. (2006). Methods for preparing indazole compounds. Google Patents.
- National Center for Biotechnology Information. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. *PubMed*.
- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- National Center for Biotechnology Information. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships.
- ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues.
- El-Malah, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. *Scientific Reports*.
- National Center for Biotechnology Information. (2001). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. *PubMed*.
- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review.
- Wikipedia. (n.d.). 7-Nitroindazole.
- National Center for Biotechnology Information. (1995). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. *PubMed*.
- ResearchGate. (n.d.). (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.

- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against *Trypanosoma cruzi*.
- National Center for Biotechnology Information. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed.
- National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem.
- National Center for Biotechnology Information. (1995). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. PubMed.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. *The Journal of Organic Chemistry*.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenylidihydropyrazolones Against *Trypanosoma cruzi* Amastigotes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [Frontiers](http://frontiersin.org) | Structure Activity Relationship of N-Substituted Phenylidihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 13. [7-Nitroindazole - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 14. [7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 15. [Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 16. [Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [biological activity of 3-iodo-7-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314958#biological-activity-of-3-iodo-7-nitro-1h-indazole\]](https://www.benchchem.com/product/b1314958#biological-activity-of-3-iodo-7-nitro-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com